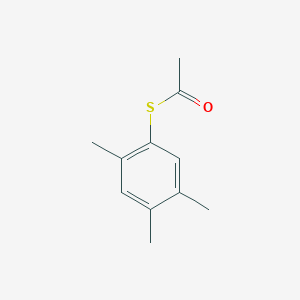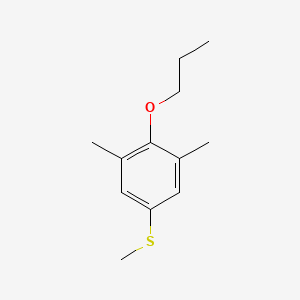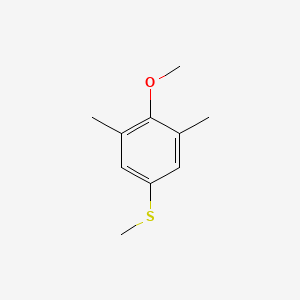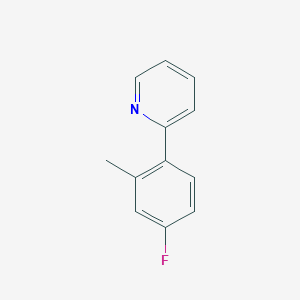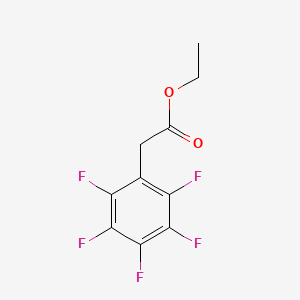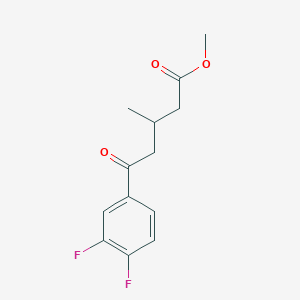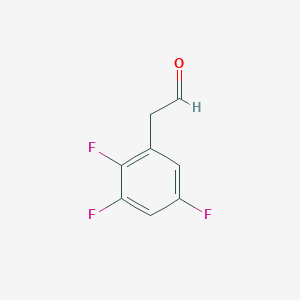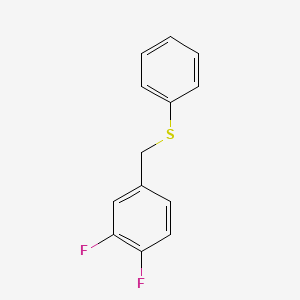
1,2-Difluoro-4-(phenylsulfanylmethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Difluoro-4-(phenylsulfanylmethyl)benzene is an organic compound with the molecular formula C13H10F2S It is characterized by the presence of two fluorine atoms and a phenylsulfanylmethyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-4-(phenylsulfanylmethyl)benzene typically involves the introduction of fluorine atoms and the phenylsulfanylmethyl group onto a benzene ring. One common method involves the use of difluoromethylation reagents to introduce the fluorine atoms. The phenylsulfanylmethyl group can be introduced through a nucleophilic substitution reaction using appropriate thiol reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling of reagents and by-products.
化学反应分析
Types of Reactions
1,2-Difluoro-4-(phenylsulfanylmethyl)benzene can undergo various chemical reactions, including:
Oxidation: The phenylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanylmethyl group or to alter the oxidation state of sulfur.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Deprotected benzene derivatives.
Substitution: Benzene derivatives with substituted functional groups.
科学研究应用
1,2-Difluoro-4-(phenylsulfanylmethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1,2-Difluoro-4-(phenylsulfanylmethyl)benzene exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors through its phenylsulfanylmethyl group, affecting their activity. The fluorine atoms can influence the compound’s reactivity and stability, making it a valuable tool in various chemical reactions.
相似化合物的比较
Similar Compounds
1,2-Difluoro-4-(methylsulfonyl)benzene: Similar structure but with a methylsulfonyl group instead of a phenylsulfanylmethyl group.
1,2-Difluoro-4-(methylthio)benzene: Contains a methylthio group instead of a phenylsulfanylmethyl group.
Uniqueness
1,2-Difluoro-4-(phenylsulfanylmethyl)benzene is unique due to the presence of both fluorine atoms and the phenylsulfanylmethyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
1,2-difluoro-4-(phenylsulfanylmethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2S/c14-12-7-6-10(8-13(12)15)9-16-11-4-2-1-3-5-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAIGDNXYOSXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
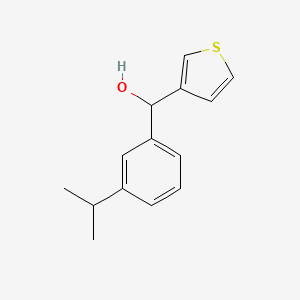
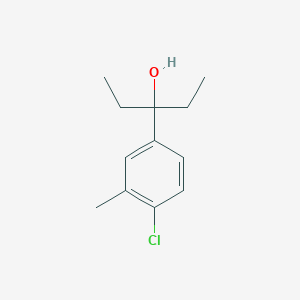
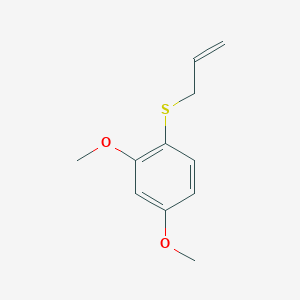
![2-[2-(Methylthio)phenyl]-2-pentanol](/img/structure/B7996141.png)
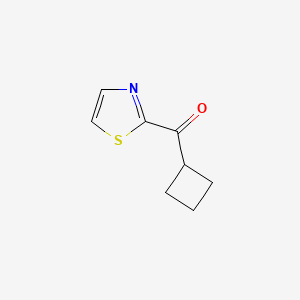
![Cyclohexyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol](/img/structure/B7996160.png)
